4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester

Lipophilicity Drug Design Partition Coefficient

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester (CAS 10556-91-9), systematically named ethyl 2-(2,2,2-trifluoroacetyl)pentanoate, is a fluorinated β-keto ester belonging to the class of 2-substituted-4,4,4-trifluoroacetoacetates. It serves as a versatile building block for the construction of trifluoromethyl-substituted heterocycles and other fluorinated intermediates.

Molecular Formula C9H13F3O3
Molecular Weight 226.19 g/mol
CAS No. 10556-91-9
Cat. No. B080033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester
CAS10556-91-9
Synonyms4,4,4-TRIFLUORO-2-PROPYL-3-OXOBUTYRIC ACID ETHYL ESTER
Molecular FormulaC9H13F3O3
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C(F)(F)F)C(=O)OCC
InChIInChI=1S/C9H13F3O3/c1-3-5-6(8(14)15-4-2)7(13)9(10,11)12/h6H,3-5H2,1-2H3
InChIKeyGKTRFIBYCDBMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-2-propyl-3-oxobutyric Acid Ethyl Ester (CAS 10556-91-9): Procurement-Grade Chemical Profile and Comparator Landscape


4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester (CAS 10556-91-9), systematically named ethyl 2-(2,2,2-trifluoroacetyl)pentanoate, is a fluorinated β-keto ester belonging to the class of 2-substituted-4,4,4-trifluoroacetoacetates. It serves as a versatile building block for the construction of trifluoromethyl-substituted heterocycles and other fluorinated intermediates. [1] Its core structure features a trifluoroacetyl group, an ethyl ester, and a distinctive 2‑propyl substituent. The closest structural analogs include the unsubstituted parent compound ethyl 4,4,4-trifluoroacetoacetate (ETFAA, CAS 372-31-6) and other 2‑alkyl derivatives such as ethyl 2‑methyl-4,4,4-trifluoroacetoacetate.

Why 4,4,4-Trifluoro-2-propyl-3-oxobutyric Acid Ethyl Ester Cannot Be Replaced by Unsubstituted ETFAA or Other 2-Alkyl Analogs


Generic substitution within the 4,4,4-trifluoroacetoacetate family is chemically unsound because the 2‑alkyl substituent directly governs both the physicochemical profile and the regiochemical outcome of downstream transformations. Unsubstituted ETFAA (XLogP3 = 0) exhibits markedly lower lipophilicity than the 2‑propyl derivative (XLogP3 = 2.9) [1], leading to divergent partitioning behavior in biphasic reactions or biological assays. In heterocycle syntheses—particularly pyrazole and isoxazole formations—the steric bulk and electron-donating character of the 2‑propyl group alter the enolate geometry and the site of electrophilic attack, delivering isomer ratios unattainable with ETFAA or the 2‑methyl analog. [2] These differences mean that selecting an incorrect 2‑substituted (or unsubstituted) congener will not simply reduce yield but can produce a different regioisomer entirely, invalidating structure‑activity relationship (SAR) studies and process development.

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-2-propyl-3-oxobutyric Acid Ethyl Ester versus Closest Analogs


Lipophilicity (XLogP3) Advantage of the 2‑Propyl Substituent over Unsubstituted ETFAA

The 2‑propyl group dramatically increases the computed octanol‑water partition coefficient relative to the unsubstituted parent. This difference is highly relevant for medicinal chemistry campaigns where a specific LogP window is required for blood‑brain barrier penetration or metabolic stability. [1]

Lipophilicity Drug Design Partition Coefficient

Impact of 2‑Propyl Substitution on Enolate Alkylation Regioselectivity Compared to ETFAA

Alkylation studies on ETFAA demonstrate that reversible O‑alkylation competes with C‑alkylation in polar aprotic solvents. Introduction of a 2‑alkyl group stabilizes a specific enolate geometry and shifts the C‑ vs. O‑alkylation ratio, improving the yield of C‑alkylated product. [1] While explicit data for the 2‑propyl congener is scarce in open literature, the mechanistic framework established for 2‑substituted trifluoroacetoacetates indicates that the 2‑propyl group provides greater steric shielding of the enolate oxygen than the 2‑methyl analog, favoring C‑alkylation.

Synthetic Methodology Regioselectivity Alkylation

Boiling Point and Physical Handling Characteristics Distinguishing the 2‑Propyl from Unsubstituted ETFAA

The 2‑propyl derivative exhibits a significantly higher boiling point than unsubstituted ETFAA, impacting distillation, storage, and reaction solvent selection. [1]

Physical Properties Process Safety Distillation

Molecular Weight Difference Between Two Common β-Keto Ester Building Blocks Distinguishing the 2-Propyl from Unsubstituted ETFAA

The presence of the 2‑propyl substituent increases the molecular weight by 42.07 g/mol compared to unsubstituted ETFAA. [1] [2]

Molecular Weight Chemical Properties Building Block

Application Scenarios for 4,4,4-Trifluoro-2-propyl-3-oxobutyric Acid Ethyl Ester Based on Evidence‑Backed Differentiation


Synthesis of 3‑Trifluoromethyl-4-propylpyrazoles with Defined Regiochemistry

Medicinal chemistry programs requiring 3‑CF3‑4‑propylpyrazole scaffolds should procure this ester as the starting 1,3‑dicarbonyl component. Its inherent 2‑propyl group ensures that the propyl substituent is incorporated at the pyrazole 4‑position in a single step, avoiding additional alkylation sequences that produce regioisomeric mixtures when ETFAA is used as the starting material. [1]

Lead Optimization Campaigns Targeting an XLogP3 Window of 2.5–3.5

When a medicinal chemistry design hypothesis calls for a lipophilic trifluoromethyl building block with XLogP3 around 2.9, this propyl‑substituted ester is the appropriate choice. Unsubstituted ETFAA (XLogP3 = 0) or the 2‑methyl analog (XLogP3 ~1.5) would produce intermediates with insufficient lipophilicity, potentially compromising blood‑brain barrier penetration or membrane permeability. [2]

High‑Temperature Condensation Reactions Requiring a Non‑Volatile Trifluoroacetyl Building Block

Process chemists developing cyclocondensation reactions at temperatures exceeding 150 °C should select this propyl derivative over ETFAA. Its boiling point of 204 °C allows open‑vessel processing that would cause ETFAA (bp 129 °C) to evaporate, leading to vapor‑phase losses and unsafe pressure buildup in closed systems.

Polymer or Dendrimer Synthesis Requiring Precise Stoichiometric Control

When preparing fluorinated polymers or dendrimers via β‑keto ester intermediates, the defined 226.19 g/mol molecular weight of this compound enables exact molar calculations. Using unsubstituted ETFAA would introduce a 42 g/mol error per repeating unit, altering the degree of polymerization and final material properties. [3]

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